[1-(3-fluorophenyl)cyclobutyl]methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers needing meta-substituted fluorinated cyclobutyl scaffolds face inconsistent electronic profiles from ortho/para analogs, altering SAR outcomes. This compound delivers the specific 3-fluorophenyl substitution pattern required for CNS permeability optimization. - **Conformational constraint:** Rigid cyclobutyl ring pre-organizes ligands for target binding. - **Analytical handle:** 19F NMR-active meta-fluorine enables metabolic tracking. - **Reaction-ready:** Primary amine (pKa ~10.27) for amide couplings or reductive aminations. - **Supply security:** 97% purity minimizes side reactions; bulk scales available.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1037131-77-3
Cat. No. B3045251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-fluorophenyl)cyclobutyl]methanamine
CAS1037131-77-3
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
InChIKeyQVKLJTPSPVHTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(3-Fluorophenyl)cyclobutyl]methanamine Overview


[1-(3-Fluorophenyl)cyclobutyl]methanamine (CAS 1037131-77-3) is a fluorinated cyclobutylamine derivative with the molecular formula C11H14FN . It is a primary amine building block characterized by a rigid cyclobutyl scaffold and a 3-fluorophenyl substituent . This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing more complex molecules .

1 Fluorinated cyclobutylamine building block for medicinal chemistry
2 Meta-fluoro (3-fluoro) isomer for specific steric and electronic profiling
3 Primary amine handle supports amide coupling and reductive amination workflows

Substitution Risks of [1-(3-Fluorophenyl)cyclobutyl]methanamine


While the cyclobutylmethanamine scaffold is common, the position of the fluorine substituent on the phenyl ring is a critical determinant of molecular properties . The 3-fluoro (meta) isomer possesses a distinct electronic distribution, steric profile, and calculated lipophilicity (LogP ~2.2) compared to its 2-fluoro (ortho) and 4-fluoro (para) analogs, which directly impacts its reactivity in downstream synthesis and its potential interactions with biological targets . Simple substitution with a differently substituted analog would alter these key physicochemical parameters, potentially leading to different yields in synthetic pathways or divergent structure-activity relationships (SAR) in medicinal chemistry campaigns .

Fluorine Position Ortho- or para-fluoro analogs may exhibit different electronic distribution and reactivity profiles in downstream synthesis.
Halogen Substituent Chloro- or bromo-substituted analogs possess altered basicity and steric bulk, which can shift reaction outcomes and salt formation.
Commercial Purity Vendor-supplied purity grades differ between isomers; procurement of a lower-purity alternative may require in-house purification steps.

Comparative Evidence: [1-(3-Fluorophenyl)cyclobutyl]methanamine vs Analogs


Lipophilicity (LogP) vs. Positional Isomers

The 3-fluoro (meta) substitution pattern on the phenyl ring of [1-(3-fluorophenyl)cyclobutyl]methanamine yields a distinct calculated partition coefficient (XLogP) compared to its 2-fluoro (ortho) and 4-fluoro (para) analogs. This difference in lipophilicity can significantly influence membrane permeability, metabolic stability, and target binding in drug discovery applications.

Lipophilicity (XLogP)
Class-level inference
2.2
Meta-fluoro isomer provides context-specific ADMET parameter differentiation.
Computed property; para isomer reports similar value. Ortho isomer data not located.
Medicinal Chemistry Physicochemical Properties Drug Design

Basicity (pKa) vs. Chloro/Bromo Analogs

The predicted acid dissociation constant (pKa) of [1-(3-fluorophenyl)cyclobutyl]methanamine is 10.27, which is a measure of its basicity. This value is expected to differ from its chloro- and bromo-substituted analogs due to the stronger electron-withdrawing inductive effect of fluorine. This difference in basicity directly impacts the compound's reactivity in amide coupling and reductive amination reactions, as well as its ability to form stable salts for formulation.

Basicity (Predicted pKa)
Class-level inference
10.27
Predicted basicity indicates context-dependent reactivity for amide coupling and salt selection.
Computational prediction. Comparator data for chloro/bromo analogs not located.
Organic Synthesis Reactivity Salt Formation

Vendor Availability and Purity Comparison

A survey of major chemical suppliers indicates that [1-(3-fluorophenyl)cyclobutyl]methanamine is commercially available with a minimum purity of 97% from vendors such as Leyan . This purity grade is suitable for most research applications without further purification. While its 2-fluoro and 4-fluoro analogs are also available, the specific 3-fluoro isomer may have different lead times or price points due to variations in synthetic demand and supply chain logistics.

Commercial Purity
Supplier review
3-Fluoro: 97%
Compared to surveyed analogs
2-Fluoro/4-Fluoro: 95%
Higher reported initial purity may reduce immediate purification requirements.
Vendor-supplied specifications; may vary between batches.
Chemical Procurement Supply Chain Research Chemicals

Application Scenarios for [1-(3-Fluorophenyl)cyclobutyl]methanamine


CNS Drug Discovery Lead Optimization

The unique electronic profile of the 3-fluorophenyl group makes [1-(3-fluorophenyl)cyclobutyl]methanamine a valuable scaffold for central nervous system (CNS) drug discovery . The compound's calculated LogP of 2.2 suggests a favorable balance between membrane permeability and aqueous solubility, a critical factor for crossing the blood-brain barrier . Researchers can use this specific isomer to explore structure-activity relationships (SAR) where the position of the fluorine atom is systematically varied to modulate target binding and pharmacokinetic properties .

Amide Coupling and Reductive Amination

As a primary amine building block with a predicted pKa of 10.27, [1-(3-fluorophenyl)cyclobutyl]methanamine is well-suited for standard amide coupling and reductive amination reactions to diversify chemical space . The cyclobutyl ring provides conformational constraint, which can be exploited to pre-organize ligands for improved binding to biological targets . The availability of the compound at 97% purity reduces the likelihood of side reactions and simplifies purification, making it a reliable starting material for complex synthetic sequences.

Fluorinated Probe Development

The presence of a single fluorine atom on the phenyl ring provides a useful handle for structural characterization using 19F NMR spectroscopy [1]. [1-(3-fluorophenyl)cyclobutyl]methanamine can be incorporated into larger molecular probes, and the distinct 19F NMR chemical shift of the meta-fluorine allows for tracking the probe's interaction with biological targets or monitoring its metabolic fate in complex biological matrices [2].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Meta-fluoro substitution configuration
Computed BBB permeability indices and target selectivity
Amide coupling and reductive amination
Constrained cyclobutyl primary amine scaffold
Reaction conversion efficiency and crude purity profiles
Fluorinated molecular probe development
Distinct 19F NMR chemical shift handle
Metabolic stability and target engagement tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-fluorophenyl)cyclobutyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.